molecular formula C18H24N2O4 B5177652 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5177652
M. Wt: 332.4 g/mol
InChI Key: CBTDOCLWOQQKAR-UHFFFAOYSA-N
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Description

3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug Vigabatrin, which is used to treat epilepsy. However, CPP-109 has shown promise in the treatment of addiction, specifically cocaine addiction.

Mechanism of Action

3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters, such as dopamine, which is involved in the reward pathway associated with addiction.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been shown to reduce the activity of the reward pathway associated with addiction, as well as reduce the anxiety and stress associated with withdrawal from addictive substances.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all individuals, as genetic factors can affect the activity of GABA transaminase.

Future Directions

There are several potential future directions for research on 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione for the treatment of addiction. Finally, research is needed to determine the long-term effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on brain function and behavior.

Synthesis Methods

The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 4-propoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to form the desired product, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione.

Scientific Research Applications

3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in the treatment of addiction. Specifically, it has been shown to be effective in reducing cocaine use in preclinical studies. Additionally, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of other addictive substances, such as alcohol and nicotine.

properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-11-24-15-5-3-13(4-6-15)20-17(22)12-16(18(20)23)19-9-7-14(21)8-10-19/h3-6,14,16,21H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTDOCLWOQQKAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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